molecular formula C16H17ClOS B14597016 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene CAS No. 61166-82-3

4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene

Cat. No.: B14597016
CAS No.: 61166-82-3
M. Wt: 292.8 g/mol
InChI Key: SKXQALORRFGAIB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a methyl group, and a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of the 3-chlorophenoxy intermediate, which can be synthesized by reacting 3-chlorophenol with an appropriate halogenating agent.

    Alkylation: The next step involves the alkylation of the chlorophenoxy intermediate with a methylating agent to introduce the methyl group.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the chlorophenoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced chlorophenoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)thio]benzene: Similar structure but with a thioether group instead of a sulfanyl group.

    4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)oxy]benzene: Similar structure but with an ether group instead of a sulfanyl group.

Uniqueness

4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene is unique due to the presence of the propan-2-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

CAS No.

61166-82-3

Molecular Formula

C16H17ClOS

Molecular Weight

292.8 g/mol

IUPAC Name

4-(3-chlorophenoxy)-1-methyl-2-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C16H17ClOS/c1-11(2)19-16-10-15(8-7-12(16)3)18-14-6-4-5-13(17)9-14/h4-11H,1-3H3

InChI Key

SKXQALORRFGAIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC(=CC=C2)Cl)SC(C)C

Origin of Product

United States

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